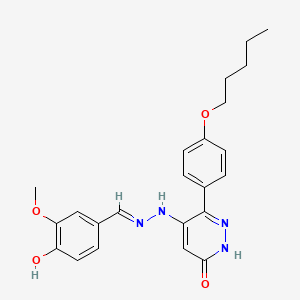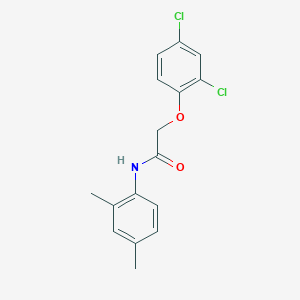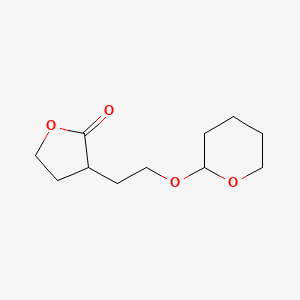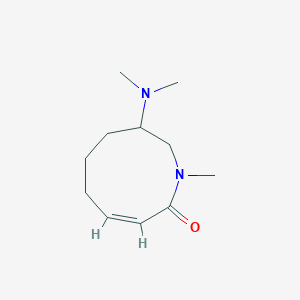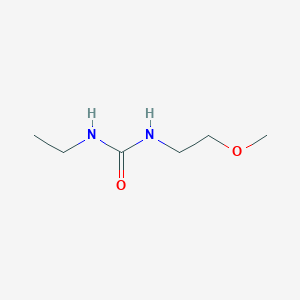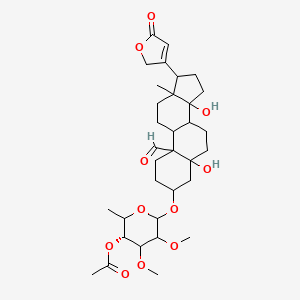
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is a complex organic compound with the molecular formula C19H24N2O5 and a molecular weight of 360.414 g/mol . This compound is known for its unique structure, which includes an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate typically involves the acetylation of ester from the unstable aminomalonic acid . One notable method includes the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate. This intermediate is then reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride, followed by acetylation to produce the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of safer solvents and catalysts to optimize yield and reduce environmental impact. For instance, using dichloromethane as an extraction solvent and zinc powder for reduction in acetic acid medium has been reported to be effective .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of zinc powder or other reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder in acetic acid is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted malonates and indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of racemic α-amino acids and hydroxycarboxylic acids.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of various organic intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate involves its role as a precursor in the synthesis of biologically active compounds. It acts by undergoing various chemical transformations that lead to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific end product synthesized from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl acetamidomalonate: A derivative of malonic acid diethyl ester, used in the synthesis of α-amino acids.
Diethyl 2-acetamido-2-(2-cyanoethyl)malonate: Used in similar synthetic applications.
Diethyl 2-acetamido-2-(2-formylethyl)malonate: Another derivative with applications in organic synthesis.
Uniqueness
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is unique due to its indole moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Numéro CAS |
6976-19-8 |
|---|---|
Formule moléculaire |
C19H24N2O5 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[(1-methylindol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-5-25-17(23)19(20-13(3)22,18(24)26-6-2)11-14-12-21(4)16-10-8-7-9-15(14)16/h7-10,12H,5-6,11H2,1-4H3,(H,20,22) |
Clé InChI |
IJIOJNJNMFIAFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


